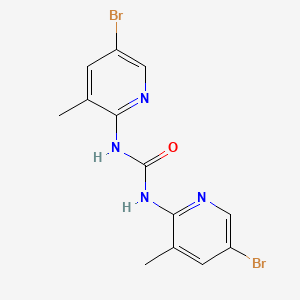

1,3-Bis(5-bromo-3-metilpiridin-2-il)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

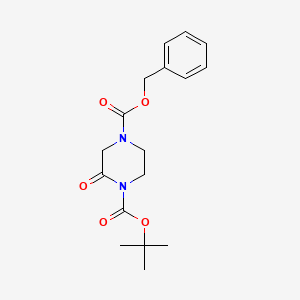

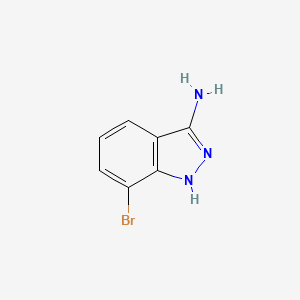

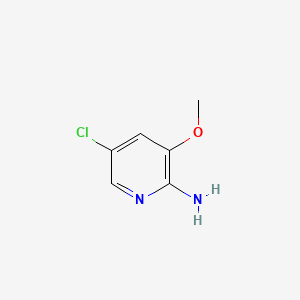

1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is a chemical compound with the molecular formula C13H12Br2N4O . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is represented by the formula C13H12Br2N4O . The InChI representation of the molecule isInChI=1S/C13H12Br2N4O/c1-7-3-9(14)5-16-11(7)18-13(20)19-12-8(2)4-10(15)6-17-12/h3-6H,1-2H3,(H2,16,17,18,19,20) . Physical And Chemical Properties Analysis

The molecular weight of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is 400.07 . The molecule has a complexity of 314 and a topological polar surface area of 66.9Ų . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

BBMU demuestra potentes propiedades anticancerígenas. Inhibe el crecimiento de las células cancerosas al interferir con la división celular e inducir la apoptosis (muerte celular programada). Los investigadores han explorado su efectividad contra varios tipos de cáncer, incluidos los cánceres de mama, pulmón y colon .

Aplicaciones Antimicrobianas

BBMU exhibe actividad antimicrobiana contra bacterias y hongos. Se ha investigado como un agente potencial para combatir patógenos resistentes a los medicamentos. Su mecanismo implica la disrupción de las membranas microbianas y la inhibición de enzimas esenciales .

Potencial Antiviral

Los estudios sugieren que BBMU puede inhibir la replicación viral. Ha mostrado resultados prometedores contra los virus de la influenza A y Coxsackie B4. Los investigadores continúan explorando sus mecanismos antivirales y sus posibles aplicaciones clínicas .

Efectos Antidiabéticos

BBMU se ha investigado por su papel en el manejo de la diabetes. Puede mejorar la sensibilidad a la insulina y regular los niveles de glucosa en sangre. Se necesitan más investigaciones para comprender completamente su impacto en el manejo de la diabetes .

Propiedades Antiinflamatorias

La inflamación juega un papel crucial en diversas enfermedades. BBMU exhibe efectos antiinflamatorios al modular las vías inflamatorias. Los investigadores están estudiando su potencial en condiciones como la artritis reumatoide y la enfermedad inflamatoria intestinal .

Actividad Antituberculosa

Los derivados de BBMU se han evaluado por sus propiedades antituberculosas. Estos compuestos muestran promesa contra Mycobacterium tuberculosis (MTB) y Mycobacterium bovis (BCG). Su mecanismo implica la disrupción de las paredes celulares bacterianas .

Direcciones Futuras

While specific future directions for 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea are not available, it’s worth noting that compounds with similar structures, such as imidazole-containing compounds, have shown a broad range of chemical and biological properties, making them valuable in the development of new drugs .

Propiedades

IUPAC Name |

1,3-bis(5-bromo-3-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Br2N4O/c1-7-3-9(14)5-16-11(7)18-13(20)19-12-8(2)4-10(15)6-17-12/h3-6H,1-2H3,(H2,16,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOLIQYWUCTHLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)NC2=NC=C(C=C2C)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Br2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)

![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)